

## Adipoyl-L-carnitine as a potential biomarker for metabolic syndrome

Author: BenchChem Technical Support Team. Date: December 2025



# Adipoyl-L-Carnitine: A Potential Biomarker for Metabolic Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

Metabolic syndrome (MetS) represents a cluster of cardiometabolic risk factors that significantly elevates the risk for type 2 diabetes and cardiovascular disease. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapeutic interventions. **Adipoyl-L-carnitine**, a dicarboxylic acylcarnitine, has emerged as a potential biomarker reflecting underlying mitochondrial and peroxisomal dysfunction in fatty acid metabolism, a key feature of MetS. This technical guide provides a comprehensive overview of the role of **adipoyl-L-carnitine** in the context of metabolic syndrome, including its metabolic pathways, proposed signaling mechanisms, and methodologies for its quantification. While direct quantitative data on **adipoyl-L-carnitine** in MetS is still emerging, this document synthesizes the available evidence on related dicarboxylic acids and acylcarnitines to build a strong case for its investigation as a clinically relevant biomarker.

## Introduction to Metabolic Syndrome and the Need for Novel Biomarkers



Metabolic syndrome is a multifaceted condition characterized by a constellation of metabolic abnormalities, including central obesity, insulin resistance, hypertension, and dyslipidemia.[1][2] The diagnosis of MetS is confirmed when at least three of the five established criteria are met (see Table 1).[1][2] Individuals with MetS have a twofold increased risk of developing cardiovascular disease over the next 5 to 10 years and a fivefold increased risk for developing type 2 diabetes mellitus.[3]

Current diagnostic criteria, while clinically useful, may not fully capture the underlying pathophysiological processes, particularly in the early stages of the disease. This highlights the urgent need for biomarkers that can provide deeper insights into the metabolic dysregulation characteristic of MetS, thereby enabling earlier and more precise interventions. Acylcarnitines, as intermediates of fatty acid and amino acid metabolism, are increasingly being recognized as valuable biomarkers for various metabolic disorders.[4][5]

Table 1: Diagnostic Criteria for Metabolic Syndrome[1][2]

| Parameter                    | Threshold                                                                                               |
|------------------------------|---------------------------------------------------------------------------------------------------------|
| Elevated Waist Circumference | ≥ 102 cm (40 in) in men≥ 88 cm (35 in) in women                                                         |
| Elevated Triglycerides       | ≥ 150 mg/dL (1.7 mmol/L) or on drug treatment for elevated triglycerides                                |
| Reduced HDL-C                | < 40 mg/dL (1.03 mmol/L) in men< 50 mg/dL (1.29 mmol/L) in women or on drug treatment for reduced HDL-C |
| Elevated Blood Pressure      | Systolic ≥ 130 mmHg and/or diastolic ≥ 85 mmHg or on antihypertensive drug treatment                    |
| Elevated Fasting Glucose     | ≥ 100 mg/dL (5.6 mmol/L) or on drug treatment for elevated glucose                                      |

### **Adipoyl-L-Carnitine and Its Metabolic Context**

**Adipoyl-L-carnitine** is a dicarboxylic acylcarnitine, specifically an ester of carnitine and adipic acid, a six-carbon dicarboxylic acid. Its formation is intrinsically linked to the metabolism of fatty







acids, particularly through a pathway known as omega ( $\omega$ )-oxidation.

Under conditions of metabolic stress, such as those present in metabolic syndrome where mitochondrial  $\beta$ -oxidation may be impaired or overloaded, the  $\omega$ -oxidation pathway becomes more active. This pathway hydroxylates the terminal methyl group of fatty acids, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. Adipic acid is a product of the  $\omega$ -oxidation and subsequent peroxisomal  $\beta$ -oxidation of longer-chain fatty acids.

Once formed, adipic acid is activated to adipoyl-CoA. This activated form can then be esterified with L-carnitine to form **adipoyl-L-carnitine**, a reaction likely catalyzed by carnitine octanoyltransferase (CROT) in peroxisomes.[6][7] This conversion facilitates the transport of the dicarboxyl-acyl group out of the peroxisome and potentially into the mitochondria for further oxidation or for excretion from the cell.[3] Elevated levels of urinary adipate and suberate (another dicarboxylic acid) have been associated with metabolic syndrome and type 2 diabetes, suggesting an upregulation of this pathway.[1][8]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS Going Beyond Tandem MS Acylcarnitine "Profiles" PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acylcarnitines: Can They Be Biomarkers of Diabetic Nephropathy? PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolomic analysis of obesity, metabolic syndrome, and type 2 diabetes: amino acid and acylcarnitine levels change along a spectrum of metabolic wellness PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of L-carnitine on inflammatory mediators: a systematic review and metaanalysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association of plasma acylcarnitines with insulin sensitivity, insulin secretion, and prediabetes in a biracial cohort PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Adipoyl-L-carnitine as a potential biomarker for metabolic syndrome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6594367#adipoyl-l-carnitine-as-a-potential-biomarker-for-metabolic-syndrome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com